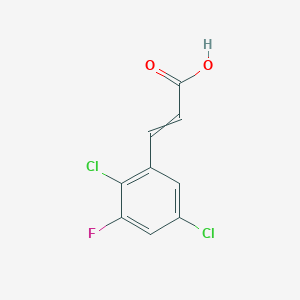
3-(2,5-dichloro-3-fluorophenyl)prop-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,5-Dichloro-3-fluorophenyl)prop-2-enoic acid is an organic compound characterized by the presence of a dichlorofluorophenyl group attached to a prop-2-enoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,5-dichloro-3-fluorophenyl)prop-2-enoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2,5-dichloro-3-fluorobenzene.
Halogenation: The benzene ring undergoes halogenation to introduce the chlorine and fluorine atoms.
Coupling Reaction: The halogenated benzene is then subjected to a coupling reaction with a suitable alkene precursor, such as acrylic acid, under specific conditions to form the prop-2-enoic acid moiety.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation and coupling reactions using optimized catalysts and reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-enoic acid moiety.
Reduction: Reduction reactions can target the double bond in the prop-2-enoic acid group.
Substitution: The aromatic ring can participate in electrophilic and nucleophilic substitution reactions due to the presence of halogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like sodium hydroxide for nucleophilic substitution and sulfuric acid for electrophilic substitution are commonly employed.
Major Products:
Oxidation: Products may include carboxylic acids and ketones.
Reduction: Products may include alkanes and alcohols.
Substitution: Products vary depending on the substituent introduced.
Aplicaciones Científicas De Investigación
3-(2,5-Dichloro-3-fluorophenyl)prop-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(2,5-dichloro-3-fluorophenyl)prop-2-enoic acid involves interactions with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can modify biological molecules and pathways. For example, its potential antimicrobial activity may involve disruption of bacterial cell walls or inhibition of key enzymes.
Comparación Con Compuestos Similares
3-(2,5-Dichlorophenyl)prop-2-enoic acid: Lacks the fluorine atom, which may affect its reactivity and biological activity.
3-(3-Fluorophenyl)prop-2-enoic acid: Lacks the chlorine atoms, which may influence its chemical properties and applications.
Propiedades
Número CAS |
1807394-66-6 |
|---|---|
Fórmula molecular |
C9H5Cl2FO2 |
Peso molecular |
235.04 g/mol |
Nombre IUPAC |
3-(2,5-dichloro-3-fluorophenyl)prop-2-enoic acid |
InChI |
InChI=1S/C9H5Cl2FO2/c10-6-3-5(1-2-8(13)14)9(11)7(12)4-6/h1-4H,(H,13,14) |
Clave InChI |
CGDNOBDRCUJRJA-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C(=C1C=CC(=O)O)Cl)F)Cl |
SMILES canónico |
C1=C(C=C(C(=C1C=CC(=O)O)Cl)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















